molecular formula C9H9Cl2NO2 B131891 3-(3,5-Dichlorophenylamino)propionic acid CAS No. 150571-02-1

3-(3,5-Dichlorophenylamino)propionic acid

Cat. No.: B131891
CAS No.: 150571-02-1
M. Wt: 234.08 g/mol
InChI Key: JLQFNPSDKJAWCH-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-(3,5-Dichlorophenylamino)propionic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .

Scientific Research Applications

3-(3,5-Dichlorophenylamino)propionic acid has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies involving protein interactions and enzyme inhibition.

    Medicine: Research into its potential therapeutic effects, particularly in the context of proteomics and drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenylamino)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

3-(3,5-Dichlorophenylamino)propionic acid can be compared with other similar compounds, such as:

Biological Activity

3-(3,5-Dichlorophenylamino)propionic acid (CAS No. 150571-02-1) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : 3-(3,5-dichloroanilino)propanoic acid
  • Molecular Formula : C9H9Cl2NO2
  • Molecular Weight : 234.08 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound acts as an inhibitor in various biochemical pathways, modulating activities that are crucial for cellular function.

Key Mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, affecting processes such as signal transduction and gene expression.
  • Protein Interaction : The compound is utilized in studies exploring protein interactions, which are vital for understanding its potential therapeutic effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens, making it a candidate for further exploration in infection control .
  • Anti-inflammatory Effects : There are indications that this compound may modulate inflammatory responses, although specific pathways and mechanisms require further elucidation.
  • Potential Neuroprotective Effects : Some studies have suggested that it may have neuroprotective properties, which could be beneficial in neurodegenerative disease models.

Case Study 1: Inhibition of Pseudomonas aeruginosa T3SS

A study investigated the inhibitory effects of various compounds on the type III secretion system (T3SS) of Pseudomonas aeruginosa, a major pathogen in immunocompromised patients. Although the primary focus was on other compounds, the study highlighted the potential for similar compounds like this compound to inhibit T3SS-mediated secretion processes .

Case Study 2: Metabolic Profiling

In a rat metabolism study, related compounds were analyzed to determine their metabolic pathways and potential biomarkers for human exposure. While direct data on this compound was limited, findings from similar compounds suggest that it may undergo significant metabolic transformations that could influence its biological activity .

Research Applications

The compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a lead compound for developing new drugs targeting specific biochemical pathways.
  • Biological Studies : Researchers utilize it to investigate protein interactions and enzyme inhibition mechanisms.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(3,5-Dichlorophenylamino)butyric acidLonger carbon chainPotentially different reactivity
3-(3,5-Dichlorophenyl)propionic acidLacks amino groupMay exhibit altered biological effects
3-(3,5-Dichlorophenylamino)acetic acidShorter carbon chainDifferent chemical properties

Properties

IUPAC Name

3-(3,5-dichloroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c10-6-3-7(11)5-8(4-6)12-2-1-9(13)14/h3-5,12H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQFNPSDKJAWCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476617
Record name N-(3,5-Dichlorophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150571-02-1
Record name N-(3,5-Dichlorophenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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